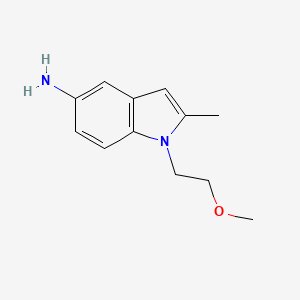

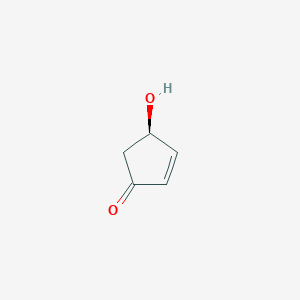

2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

説明

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used as precursors in the synthesis of other organic compounds .

Synthesis Analysis

While specific synthesis methods for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, hydroxyimino compounds are generally synthesized through the reaction of amines with carboxylic acids in the presence of carbodiimides . Another common method involves the nitrosation of diethyl malonate .Chemical Reactions Analysis

Hydroxyimino compounds can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form isoxazoles .科学的研究の応用

Application in Medicinal Chemistry

Summary of the Application

This compound belongs to a class of heterocyclic compounds that have significant importance in medicinal chemistry . These compounds are often synthesized and explored for their potential anti-inflammatory action .

Methods of Application

The synthesis of these compounds often involves the reaction of oxime derivatives with other reagents in the presence of a base .

Results or Outcomes

These compounds have shown potent anti-inflammatory action in experimental models, such as carrageenan-induced edema in rat paws .

Application in Peptide Synthesis

Summary of the Application

Derivatives of the compound have been used in solution peptide synthesis . These derivatives have been tested for reactivity in this context .

Methods of Application

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of triethylamine .

Results or Outcomes

The derivatives failed to activate the carboxyl group during the formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product . In the case of segment coupling of Z-Gly-Phe-OH to H-Ala-OMe.HCl, the Oxyma derivatives gave the best results compared with others .

Application in Alzheimer’s Disease Treatment

Summary of the Application

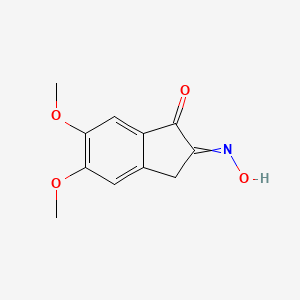

One of the 1-indanone analogs, Donepezil hydrochloride, which was confirmed by the US FDA is used for the treatment of mild to medium Alzheimer’s disease . This drug acts as an acetylcholine esterase inhibitor .

Results or Outcomes

These compounds have shown significant therapeutic effects in the treatment of Alzheimer’s disease .

Application in Michael Addition Reaction

Summary of the Application

Derivatives of the compound have been used in Michael addition reactions . These derivatives have been tested for reactivity in this context .

Methods of Application

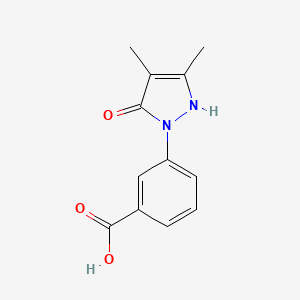

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro acetamide derivatives .

Results or Outcomes

The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Application in Antioxidant Activity

Summary of the Application

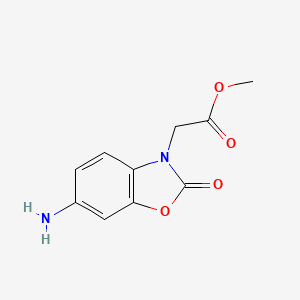

A novel N- (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity .

Methods of Application

These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Results or Outcomes

The synthesized compounds have shown significant antioxidant activity .

将来の方向性

While specific future directions for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, research in the field of hydroxyimino compounds is ongoing. These compounds have potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology .

特性

IUPAC Name |

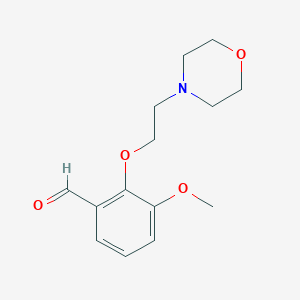

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBGHFTZOZJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425340 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

CAS RN |

2107-85-9 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)